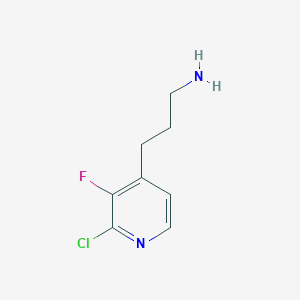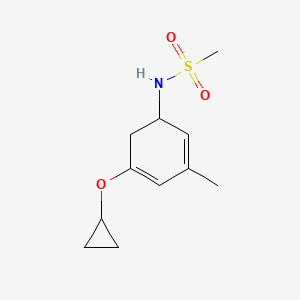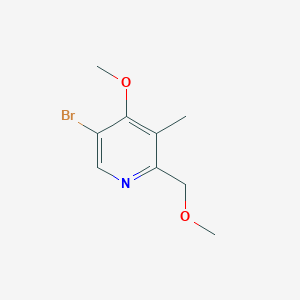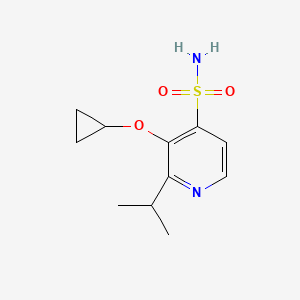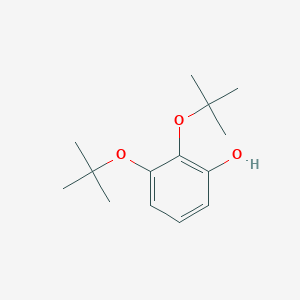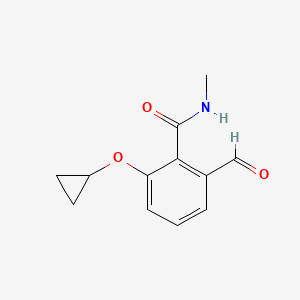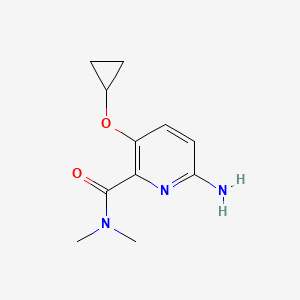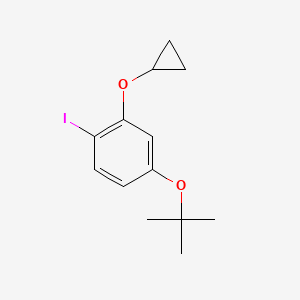
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene is an organic compound with the molecular formula C13H17IO2. It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring, along with an iodine atom. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with tert-butoxy and cyclopropoxy groups.
Functionalization: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added using cyclopropanol and a suitable base.
Análisis De Reacciones Químicas
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The tert-butoxy and cyclopropoxy groups can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene: Similar structure but different positioning of functional groups.
4-Tert-butyl-2-cyclopropoxy-1-iodobenzene: Similar structure but with a tert-butyl group instead of tert-butoxy.
4-Tert-butoxy-2-cyclopropoxy-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Propiedades
Fórmula molecular |
C13H17IO2 |
|---|---|
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-iodo-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-10-6-7-11(14)12(8-10)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
Clave InChI |
RTKUYHKJSALPPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



